molecular formula C9H17NO B13511518 Piperidine, 1-acetyl-2,5-dimethyl-

Piperidine, 1-acetyl-2,5-dimethyl-

Cat. No.: B13511518
M. Wt: 155.24 g/mol
InChI Key: QYYOPHOHRVUDNK-UHFFFAOYSA-N
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Description

Piperidine, 1-acetyl-2,5-dimethyl-, is a substituted piperidine derivative characterized by an acetyl group at the 1-position and methyl groups at the 2- and 5-positions of the piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry due to their prevalence in alkaloids, pharmaceuticals (e.g., raloxifene, minoxidil), and agrochemicals .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2,5-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3

InChI Key

QYYOPHOHRVUDNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)C)C

Origin of Product

United States

Preparation Methods

Classical Synthetic Routes

2.1.1 Direct Acylation of Piperidine Derivatives

One of the fundamental approaches involves the direct acylation of piperidine or its derivatives. This method employs acyl chlorides or anhydrides reacting with free piperidine under basic or neutral conditions. For example, acylation of piperidine with acetic anhydride yields N-acetylpiperidine, which can be further functionalized to introduce methyl groups at specific positions via alkylation or other substitution reactions.

Method Reagents Conditions Yield Remarks
Direct acylation Acetic anhydride Room temperature, inert atmosphere High Widely used, straightforward

2.1.2 Reductive Amination of Piperidinones

Reductive amination of 4-piperidone derivatives with methylamine or other amines, followed by acetylation, is a common route. This method allows for regioselective methylation at the 2 and 5 positions, especially when combined with protecting groups and selective reduction conditions.

Advanced Synthetic Strategies

2.2.1 Organometallic Cyclization Techniques

Recent literature emphasizes cyclization strategies utilizing organometallic chemistry. The synthesis of 2,5-disubstituted piperidines often involves intramolecular cyclization of amino alcohols or aziridines under radical or metal-catalyzed conditions.

  • Radical 5-exo cyclization of 2-methylene-N-substituted aziridines containing phenylselenide groups has been reported to produce 5-methylene piperidines efficiently. This method involves initial aziridine synthesis from aminoalcohols, followed by radical cyclization, as demonstrated by Shipman et al., with yields reaching up to 85% (Scheme 1).

  • Aziridine-based cyclizations have been extensively studied, with the aziridines synthesized from aminoalcohols via three-step processes, including halogenation and substitution, then cyclized under radical conditions.

Reactions Reagents Conditions Yield Reference
Radical 5-exo cyclization Sodium amide, phenylselenide Elevated temperature Up to 85% Shipman et al.

2.2.2 Intramolecular Cyclization Using Transition Metal Catalysts

Nickel, copper, and ruthenium catalysts have been employed for intramolecular cyclizations to generate disubstituted piperidines with high stereocontrol.

  • Feng et al. described a nickel-catalyzed Alder-ene reaction of 1,7-dienes, producing piperidines with high diastereo- and enantioselectivities (Scheme 25). The reaction involves intramolecular cyclization facilitated by nickel complexes, providing access to diverse derivatives.

  • Mykhailiuk et al. utilized photochemical [2 + 2] cycloaddition of dienes to form bicyclic piperidinones, which are reducible to piperidines, offering scalable and versatile routes.

Catalyst Substrate Conditions Yield Reference
Nickel 1,7-dienes Photochemical, room temperature High Feng et al.

Cyclization via Multi-step Synthetic Pathways

2.3.1 Multi-step Azide and Mannich Reactions

  • Enantioselective synthesis of piperidines has been achieved through azide reductive cyclization of aldehydes and amino acids, as demonstrated by Line et al., involving one-pot azide reduction and cyclization steps with high stereoselectivity (Scheme 35).

  • Anderson et al. reported diastereoselective Mannich reactions followed by reductive cyclization, enabling stereocontrolled synthesis of complex piperidine derivatives (Scheme 36).

2.3.2 Desymmetrization and Lactam Formation

  • Zu et al. developed a desymmetrization approach through selective lactam formation, which can be extended to synthesize 1-acetyl-2,5-dimethyl-piperidine by subsequent functionalization.
Strategy Key Reagents Conditions Yield Reference
Azide reductive cyclization Sodium triacetoxyborohydride Mild, room temperature 75-85% Line et al.

Industrial and Green Chemistry Approaches

Recent advances focus on environmentally friendly methods, such as catalytic reductive amination using iron catalysts and phenylsilane, which afford piperidines with high efficiency and minimal waste.

  • Darcel et al. described iron-catalyzed reductive amination of fatty acids, which can be adapted for synthesizing substituted piperidines, including 1-acetyl-2,5-dimethyl- derivatives, under mild conditions.
Catalyst Substrate Conditions Yield Reference
Iron ϖ-amino fatty acids Phenylsilane, mild Good Darcel et al.
Preparation Method Yield Range Stereoselectivity Advantages Limitations
Direct acylation 80-95% N/A Simple, scalable Limited to acylation scope
Organometallic cyclization 75-85% High High regio- and stereoselectivity Costly reagents, sensitive conditions
Radical cyclization Up to 85% Moderate Efficient for disubstituted piperidines Radical conditions may require optimization
Photochemical cycloaddition High Excellent Scalable, versatile Requires specialized equipment
Reductive amination 50-95% High Stereocontrol possible Multi-step, sensitive reagents

The synthesis of Piperidine, 1-acetyl-2,5-dimethyl-, involves a spectrum of methods ranging from classical acylation and reductive amination to advanced cyclization strategies employing transition metal catalysis and radical chemistry. Recent developments emphasize environmentally benign processes, stereoselectivity, and scalability, making these methods suitable for industrial applications. The choice of method hinges on desired stereochemistry, functional group tolerance, and economic considerations, with ongoing research promising further improvements.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ethanone group may also participate in chemical reactions within biological systems, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Substituents CAS Number Molecular Formula Key Structural Features
Piperidine, 1-acetyl-2,5-dimethyl- 1-acetyl, 2,5-dimethyl Not Provided C₉H₁₇NO Compact structure with acetyl and two methyl groups; moderate steric hindrance.
1-Acetyl-4-(3-dodecyl-2,5-dioxopyrrolidinyl)-2,2,6,6-tetramethylpiperidine 1-acetyl, 4-(dodecyl-pyrrolidinyl), 2,2,6,6-tetramethyl 209909-86-4 C₃₀H₅₄N₂O₂ Bulky dodecyl and tetramethyl groups; extended hydrophobic chain .
1-(Chloroacetyl)-3,5-dimethylpiperidine 1-chloroacetyl, 3,5-dimethyl 158890-34-7 C₉H₁₆ClNO Chloroacetyl group increases electrophilicity; potential for nucleophilic reactions .
1-Dichloroacetyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one 1-dichloroacetyl, 3,5-dimethyl, 2,6-diphenyl, 4-ketone Not Provided C₂₁H₂₀Cl₂NO₂ Diphenyl groups enhance aromatic interactions; ketone enables hydrogen bonding .
1-[(2,5-Dimethylphenoxy)acetyl]piperidine 1-acetyl (linked via phenoxy group), 2,5-dimethylphenoxy 443678-00-0 C₁₅H₂₁NO₂ Phenoxyacetyl group introduces aromaticity and potential π-π stacking .

Key Observations :

  • Steric Effects : The target compound has minimal steric hindrance compared to tetramethyl or dodecyl-containing analogs, which may improve bioavailability .
  • Electronic Effects: Chloroacetyl and dichloroacetyl groups increase reactivity, whereas acetyl and phenoxyacetyl groups enhance metabolic stability .
  • Conformational Flexibility : Dimethyl groups at 2,5-positions may enforce a specific puckering conformation (e.g., envelope or chair), influencing receptor binding .

Physicochemical Properties

Property Piperidine, 1-Acetyl-2,5-Dimethyl- 1-(Chloroacetyl)-3,5-Dimethylpiperidine 1-[(2,5-Dimethylphenoxy)acetyl]piperidine
Molecular Weight ~155.24 g/mol 189.68 g/mol 247.33 g/mol
Polarity Moderate (acetyl group) High (chloroacetyl) Moderate (phenoxyacetyl)
Solubility Likely polar aprotic solvents Low water solubility Low water solubility
Melting Point Not Reported Not Reported Not Reported

Key Trends :

  • Increased molecular weight and hydrophobicity in phenoxyacetyl derivatives reduce aqueous solubility .
  • Chloroacetyl analogs exhibit higher reactivity but lower metabolic stability compared to acetyl derivatives .

Q & A

Q. How to address variability in mass spectral data for piperidine derivatives?

  • Resolution : Low molecular ion intensity (e.g., <8%) necessitates high-resolution MS (HRMS) or derivatization (e.g., trimethylsilylation) to enhance volatility. Cross-validate with alternative ionization methods (e.g., ESI vs. EI) .

Methodological Tables

Parameter Technique Key Observations Reference
CarcinogenicityRodent chronic exposure (1950 mg/kg)TDL₀ with hepatocellular carcinoma incidence
LogP optimizationADMET Predictor™Target LogP 2–3 for enhanced BBB permeability
Intramolecular acyl transferDFT calculationsEnergy barrier <20 kcal/mol supports feasibility

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